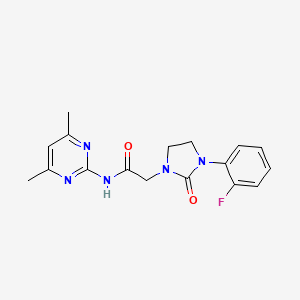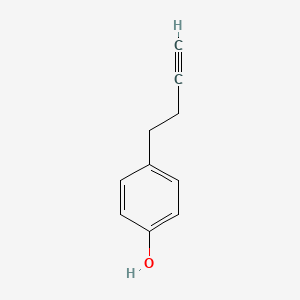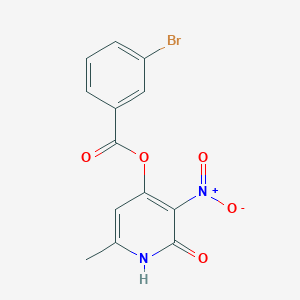![molecular formula C20H14F2N4O2 B2799844 N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-23-7](/img/structure/B2799844.png)
N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrazolopyridine derivative, which is a class of compounds that have been of interest in medicinal chemistry due to their diverse biological activities . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its lipophilicity and hydrogen bonding capacity .Scientific Research Applications
Synthesis and Structural Studies
- N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide and related compounds have been synthesized and structurally analyzed through various techniques. Quiroga et al. (1999) studied the NMR solution of pyrazolo[3,4-b]pyridines, revealing the 2H-tautomers as being preferred in solution. X-ray diffraction studies showed the presence of hydrogen-bonded trimers in these compounds (Quiroga et al., 1999).
Biological Properties
- The biological properties of similar compounds have been explored. Hamama et al. (2012) described the synthesis and evaluation of novel compounds for their antibacterial and antitumor agents. This research highlights the potential of such compounds in medical applications, although it does not directly involve the specific chemical (Hamama et al., 2012).
Chemical Reactions and Derivatives
- The compound and its derivatives have been used in various chemical reactions to synthesize novel structures. Rahmouni et al. (2014) demonstrated the preparation of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showing the versatility of these compounds in organic synthesis (Rahmouni et al., 2014).
Antifungal Activity
- Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities. They found that some of these compounds exhibited moderate antifungal activities, indicating potential applications in agriculture or medicine (Wu et al., 2012).
Optical and Junction Characteristics
- Zedan et al. (2020) studied the optical and junction characteristics of pyrazolo pyridine derivatives, which could have applications in electronics and photonics. They reported on the molecular structures, thermal properties, and diode characteristics of these compounds (Zedan et al., 2020).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-11-17-18(27)14(20(28)24-16-8-7-12(21)9-15(16)22)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTVZBZDPYBBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2799763.png)
![2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine](/img/structure/B2799764.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyltriazolidine-4-carboxamide](/img/structure/B2799766.png)

![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2799770.png)

![N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2799773.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B2799776.png)
![N-tert-butyl-4-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2799777.png)
![6-benzyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799779.png)


![Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2799783.png)